

Spectroscopic characterization methods for Isomucronulatol structure confirmation.

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Compound of Interest

Compound Name: **Isomucronulatol**

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Application Note: Spectroscopic Characterization of Isomucronulatol

A Comprehensive Guide to Structural Confirmation for Researchers and Drug Development Professionals

Abstract

Isomucronulatol, a naturally occurring isoflavan, presents a scaffold of significant interest in medicinal chemistry and natural product research.^{[1][2]} Unambiguous structural confirmation is a critical prerequisite for any further investigation, from biological activity screening to synthetic methodology development. This guide provides a detailed, field-proven framework for the complete spectroscopic characterization of **Isomucronulatol** ($C_{17}H_{18}O_5$, Mol. Wt.: 302.32 g/mol).^{[1][3]} We will delve into an integrated workflow employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure researchers can confidently and rigorously confirm the structure of **Isomucronulatol**.

The Strategic Imperative for Multi-Modal Characterization

Relying on a single analytical technique for structural elucidation is fraught with risk. Each spectroscopic method provides a unique and complementary piece of the structural puzzle. High-resolution mass spectrometry (HRMS) yields the elemental composition, while tandem MS (MS/MS) reveals substructural fragments.^[4] 1D and 2D NMR spectroscopy maps the precise connectivity of the carbon-hydrogen framework. Finally, IR and UV-Vis spectroscopy confirm the presence of key functional groups and the nature of the chromophore, respectively. ^[5] A consolidated approach, as outlined below, ensures the highest degree of confidence in the final structural assignment.

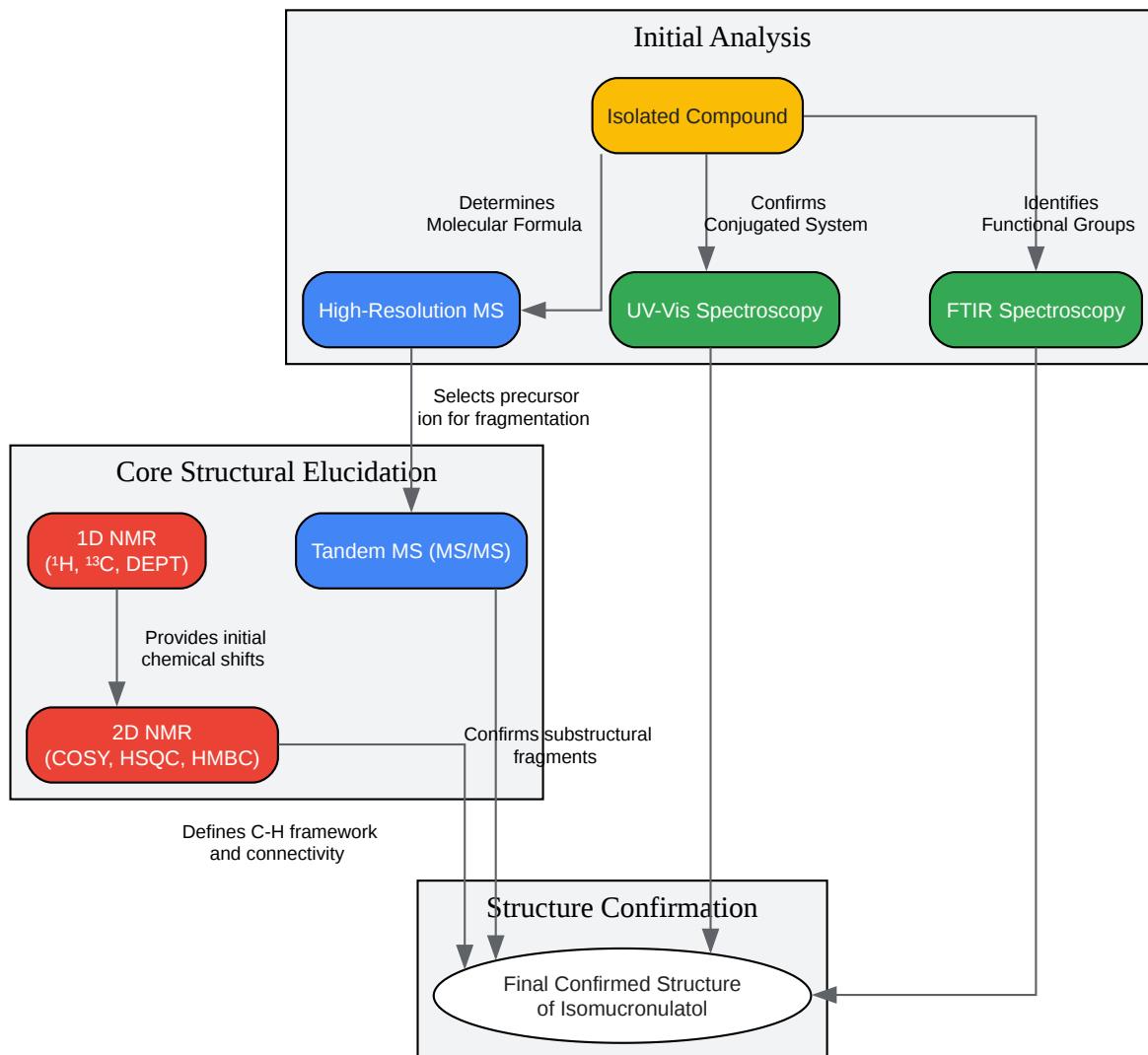
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Figure 1: Integrated workflow for the structural elucidation of **Isomucronulatol**.

Mass Spectrometry: Defining the Formula and Fragments

Mass spectrometry is the first-line technique to determine the molecular weight and elemental composition of the isolated compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Expertise & Causality: Standard MS provides nominal mass, which is insufficient for unique formula identification. HRMS instruments (e.g., Q-TOF, Orbitrap) measure mass with high accuracy (<5 ppm error), allowing for the confident determination of the elemental formula by matching the exact mass to a single, logical combination of atoms (C, H, O).

Protocol: HRMS via Electrospray Ionization (ESI-Q-TOF)

- **Sample Preparation:** Prepare a 100 $\mu\text{g}/\text{mL}$ solution of **Isomucronulatol** in LC-MS grade methanol.
- **Instrumentation:** Use an ESI source coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
- **Ionization Mode:** Positive ion mode is typically preferred for isoflavonoids to generate the protonated molecule $[\text{M}+\text{H}]^+$.
- **Infusion:** Infuse the sample directly at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- **Mass Range:** Scan from m/z 100 to 500.
- **Calibration:** Ensure the instrument is calibrated immediately prior to analysis using a known standard (e.g., sodium formate) to achieve high mass accuracy.
- **Data Analysis:** Identify the monoisotopic peak for the $[\text{M}+\text{H}]^+$ ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass.

Tandem Mass Spectrometry (MS/MS) for Substructural Analysis

Expertise & Causality: MS/MS involves isolating the molecular ion ($[\text{M}+\text{H}]^+$) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation

pattern of isoflavonoids is well-studied and provides key structural clues, such as the loss of specific side chains or retro-Diels-Alder (RDA) cleavages of the heterocyclic C-ring.[6][7]

Protocol: Product Ion Scan MS/MS

- Instrument Setup: Use the same HRMS instrument in MS/MS mode.
- Precursor Ion Selection: Set the quadrupole to isolate the $[M+H]^+$ ion of **Isomucronulatol** (m/z 303.12).
- Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) in the collision cell (with argon as the collision gas) to induce fragmentation. This allows for the observation of both low-energy and high-energy fragments.
- Fragment Ion Analysis: Scan the product ions in the TOF analyzer.
- Interpretation: Analyze the resulting spectrum for characteristic losses and fragments. For isoflavonoids, look for fragments resulting from cleavages of the C-ring and losses related to the substituents on the A and B rings.[8][9]

Table 1: Expected High-Resolution MS and MS/MS Data for **Isomucronulatol**

Ion Type	Calculated m/z ($C_{17}H_{18}O_5$)	Observed m/z	Key Fragment Ions (MS/MS of m/z 303.12)	Structural Origin
$[M+H]^+$	303.1227	~303.1224[1]	-	Intact Molecule
Fragment	-	~167.07	$[C_9H_{11}O_3]^+$	B-ring fragment after C-ring cleavage
Fragment	-	~137.06	$[C_7H_5O_3]^+$	A-ring fragment after RDA-type cleavage
Fragment	-	~123.04	$[C_7H_7O_2]^+$	Further fragmentation of B-ring moiety

NMR Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful tool for *de novo* structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[\[10\]](#)[\[11\]](#)

General NMR Sample Preparation

Trustworthiness: Proper sample preparation is paramount for high-quality data. The choice of solvent is critical; it must fully dissolve the sample without reacting with it, and its residual signals should not obscure important sample signals. Deuterated methanol (CD_3OD) or dimethyl sulfoxide (DMSO-d_6) are excellent choices for polar compounds like **Isomucronulatol**.

Protocol: NMR Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of purified **Isomucronulatol**.
- **Solvent Addition:** Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d_6 , 99.9 atom % D) in a clean vial.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Homogenization:** Ensure the solution is clear and homogeneous. If not, gentle warming or sonication may be required.
- **Instrumentation:** The experiments should be performed on a spectrometer with a field strength of at least 400 MHz for ^1H .

1D NMR: ^1H and ^{13}C Spectra

Expertise & Causality: The ^1H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (multiplicity), and relative abundance (integration). The ^{13}C NMR spectrum shows the number of distinct carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run to differentiate between CH/CH_3 (positive signals) and CH_2 (negative signals) carbons.

Protocol: 1D NMR Acquisition

- ^1H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay (d1) of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[12][13]
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ^{13}C , more scans (e.g., 1024 or more) and a longer relaxation delay may be needed.
- DEPT-135: Run a standard DEPT-135 pulse sequence to determine carbon multiplicities.

2D NMR: COSY, HSQC, and HMBC for Connectivity Mapping

Expertise & Causality: 2D NMR experiments are essential for unambiguously assigning signals and establishing the molecule's connectivity.

- COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through 2 or 3 bonds (e.g., H-C-H or H-C-C-H). This is used to trace out spin systems within the molecule.[12]
- HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon it is directly attached to (one-bond $^1\text{J}_{\text{CH}}$ coupling). This is the primary method for assigning carbon signals based on their attached, and usually more easily assigned, protons.[14][15][16]
- HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are 2, 3, or sometimes 4 bonds apart (long-range $^{2-4}\text{J}_{\text{CH}}$ couplings). These correlations link the spin systems identified by COSY.[14][17][18]

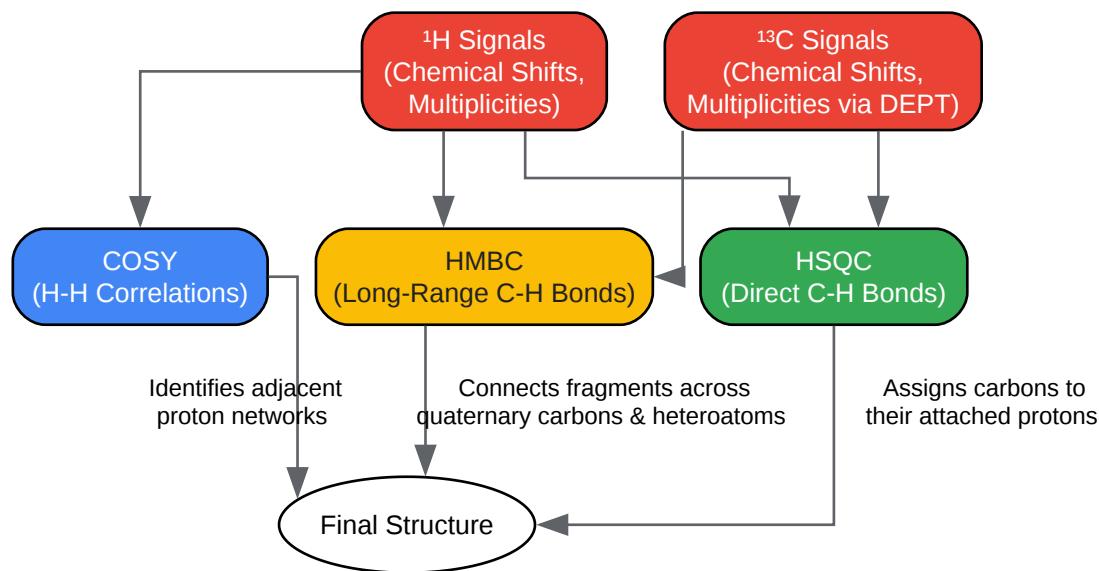
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Figure 2: Logical relationship of 2D NMR experiments in structure elucidation.

Protocol: 2D NMR Acquisition

- Standard Parameters: Use standard gradient-selected (gs) pulse programs for COSY, HSQC, and HMBC experiments provided by the spectrometer manufacturer.
- HSQC: Optimize for an average one-bond C-H coupling constant of ~145 Hz.
- HMBC: Optimize for an average long-range coupling constant of ~8 Hz. Acquiring two HMBC spectra, one optimized for 5 Hz and another for 10 Hz, can sometimes provide more complete information.[14]
- Data Processing: Process the data using appropriate window functions (e.g., sine-bell) in both dimensions and perform phase correction.

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for **Isomucronulatol** (in DMSO-d₆) (Note: Exact chemical shifts may vary slightly based on solvent and concentration. This table represents a compilation of expected values for the core structure.)

Position	^{13}C (δ , ppm)	^1H (δ , ppm, multiplicity, J in Hz)	Key HMBC Correlations (H \rightarrow C)
2	~69.5	4.25 (dd, 10.5, 4.0), 3.80 (t, 10.5)	C-3, C-4, C-8a
3	~31.0	3.40 (m)	C-2, C-4, C-1', C-2', C-6'
4	~28.0	2.95 (dd, 15.5, 11.0), 2.80 (dd, 15.5, 5.0)	C-2, C-3, C-5, C-4a
4a	~118.0	-	-
5	~129.5	6.85 (d, 8.0)	C-4, C-7, C-8a
6	~114.5	6.30 (dd, 8.0, 2.5)	C-8, C-4a
7	~157.0	-	-
8	~108.0	6.25 (d, 2.5)	C-6, C-4a, C-8a
8a	~155.0	-	-
1'	~122.0	-	-
2'	~145.0	-	-
3'	~140.0	-	-
4'	~150.0	-	-
5'	~103.0	6.60 (s)	C-1', C-3', C-4'
6'	~112.0	6.50 (s)	C-2', C-4', C-1'
3'-OCH ₃	~56.0	3.75 (s)	C-3'
4'-OCH ₃	~55.5	3.70 (s)	C-4'
7-OH	-	~9.20 (s)	C-6, C-7, C-8
2'-OH	-	~8.80 (s)	C-1', C-2', C-3'

Vibrational and Electronic Spectroscopy

While NMR and MS provide the core structure, FTIR and UV-Vis spectroscopy offer rapid and valuable confirmation of functional groups and electronic properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations. It is an excellent tool for identifying key functional groups present in the molecule. For **Isomucronulatol**, we expect to see characteristic absorptions for hydroxyl (-OH), aromatic (C=C), and ether (C-O) groups.[\[19\]](#)[\[20\]](#)

Protocol: FTIR via Attenuated Total Reflectance (ATR)

- Sample Preparation: Place a small amount (1-2 mg) of the solid **Isomucronulatol** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Background Correction: A background spectrum of the clean, empty ATR crystal must be collected immediately prior to the sample analysis.

Table 3: Key Expected FTIR and UV-Vis Data for **Isomucronulatol**

Technique	Parameter	Expected Value	Functional Group / Chromophore
FTIR	Absorption (cm ⁻¹)	~3350 (broad)	O-H stretching (phenolic)
FTIR	Absorption (cm ⁻¹)	~3000-2850	C-H stretching (aliphatic & aromatic)
FTIR	Absorption (cm ⁻¹)	~1610, 1500	C=C stretching (aromatic rings)
FTIR	Absorption (cm ⁻¹)	~1270, 1120	C-O stretching (ether and phenol)
UV-Vis	λ _{max} (nm)	~280 nm	Benzoyl system (A-ring)[5]
UV-Vis	λ _{max} (nm)	Shoulder ~310 nm	Contribution from B-ring[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for characterizing conjugated systems and chromophores. Flavonoids have characteristic spectra originating from the benzoyl system (A-ring) and the cinnamoyl system (B-ring).[5]

Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **Isomucronulatol** (~10-20 µg/mL) in a UV-grade solvent, such as methanol or ethanol.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan from 200 to 400 nm. Use the pure solvent as a blank.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Conclusion: A Self-Validating Structural Confirmation

The structural confirmation of **Isomucronulatol** is achieved by synthesizing the data from all analytical techniques. HRMS provides the definitive molecular formula ($C_{17}H_{18}O_5$). FTIR and UV-Vis confirm the presence of hydroxyl, ether, and aromatic functionalities consistent with an isoflavan structure. The core of the confirmation lies in the comprehensive NMR analysis. 1H and ^{13}C NMR provide the chemical shifts for all atoms, while COSY traces the proton-proton networks in the aliphatic chain and the aromatic rings. HSQC links each proton to its directly attached carbon. Finally, crucial HMBC correlations, such as those from the methoxy protons to their respective carbons on the B-ring and from the aliphatic protons at C-3 and C-4 to carbons in both the A and B rings, unequivocally establish the connectivity of the entire molecule. This multi-faceted, self-validating approach provides the highest level of confidence required for drug discovery and development professionals.

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